molecular formula C9H6S2 B14149002 2-Ethynyl-2H-1,3-benzodithiole CAS No. 88790-41-4

2-Ethynyl-2H-1,3-benzodithiole

Cat. No.: B14149002
CAS No.: 88790-41-4
M. Wt: 178.3 g/mol
InChI Key: LNGHZAVSFBJEBY-UHFFFAOYSA-N
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Description

2-Ethynyl-2H-1,3-benzodithiole is a heterocyclic compound that contains a benzene ring fused with a dithiole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-2H-1,3-benzodithiole typically involves the reaction of 1,3-benzodithiole-2-thione with ethynylating agents. One common method is the Sonogashira coupling reaction, where 1,3-benzodithiole-2-thione is reacted with ethynyl halides in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-2H-1,3-benzodithiole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodithiole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.

Scientific Research Applications

2-Ethynyl-2H-1,3-benzodithiole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Ethynyl-2H-1,3-benzodithiole exerts its effects is primarily related to its electronic structure. The compound can participate in various electronic interactions, such as charge transfer and conjugation, which influence its reactivity and interactions with other molecules. These properties are exploited in applications like organic electronics and materials science, where the compound’s ability to conduct electricity and emit light is valuable .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ethynyl group, which imparts distinct electronic properties and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials and electronic devices .

Properties

CAS No.

88790-41-4

Molecular Formula

C9H6S2

Molecular Weight

178.3 g/mol

IUPAC Name

2-ethynyl-1,3-benzodithiole

InChI

InChI=1S/C9H6S2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h1,3-6,9H

InChI Key

LNGHZAVSFBJEBY-UHFFFAOYSA-N

Canonical SMILES

C#CC1SC2=CC=CC=C2S1

Origin of Product

United States

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